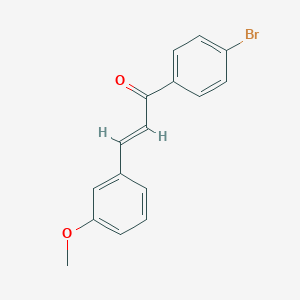![molecular formula C15H14N2O3 B386355 4-[(2-羟基-3-甲氧基苯亚甲基)氨基]苯甲酰胺 CAS No. 315670-78-1](/img/structure/B386355.png)
4-[(2-羟基-3-甲氧基苯亚甲基)氨基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzamide group linked to a hydroxy-methoxybenzylidene moiety through an imine bond.
科学研究应用
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential antibacterial, antioxidant, and antifungal properties.
Medicine: It has been studied for its anticancer and antidiabetic activities.
Industry: The compound is used in the synthesis of dyes and polymers.
安全和危害
作用机制
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is Cu (II) ions . This compound, also known as a Schiff base, has been shown to bind Cu (II) centres at both the hydroxamate and phenol ends . The role of Cu (II) ions in biological systems is diverse, including involvement in enzymatic reactions, electron transfer, and regulation of gene expression.
Mode of Action
The compound interacts with its targets through a process known as chelation , forming a CuN2O4 chelation environment . This interaction results in the formation of 1-D coordination polymers . The mode of action of this compound is largely dependent on its ability to form these polymers, which can have significant effects on the biochemical pathways in which Cu (II) ions are involved.
Pharmacokinetics
The compound’s molecular weight of 27028 suggests that it may have favorable absorption and distribution characteristics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide Factors such as pH, temperature, and the presence of other ions or molecules can affect the compound’s ability to bind Cu (II) ions and form coordination polymers
准备方法
The synthesis of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under mild conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
化学反应分析
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The hydroxyl and methoxy groups on the benzylidene moiety can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide is unique due to its specific structural features and the presence of both hydroxyl and methoxy groups. Similar compounds include:
4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic acid: This compound has a butanoic acid group instead of a benzamide group.
(E)-(2-(2-hydroxy-3-methoxybenzylidene)aminophenyl)arsonic acid: This compound contains an arsonic acid group instead of a benzamide group
These similar compounds share some chemical properties but differ in their specific applications and biological activities.
属性
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWUEPIIRMZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
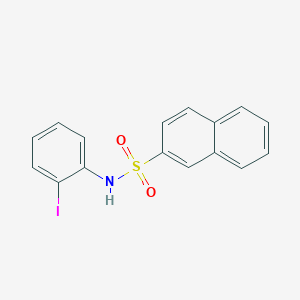
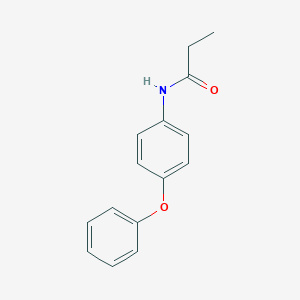
![N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B386280.png)
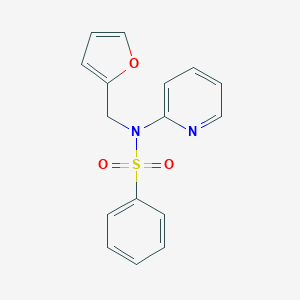
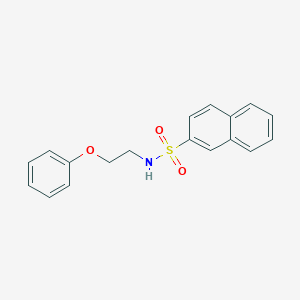
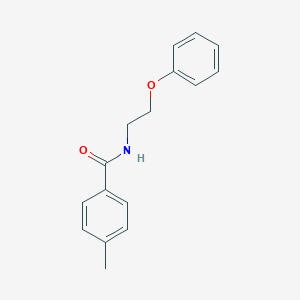

![4-Chlorophenyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B386287.png)
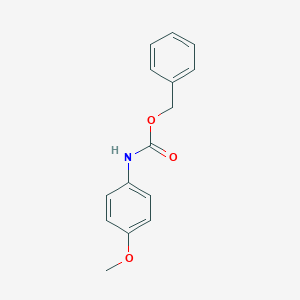
![N-benzyl-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B386290.png)
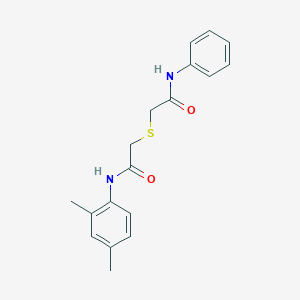
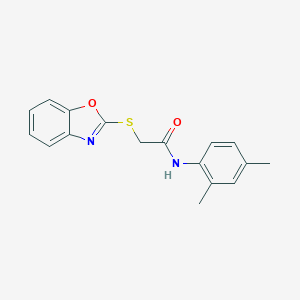
![Methyl 2-{[(8-quinolinylsulfanyl)acetyl]amino}benzoate](/img/structure/B386293.png)
